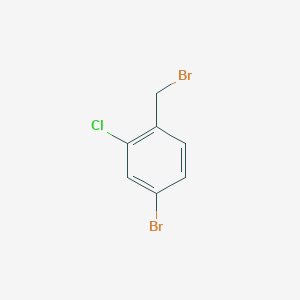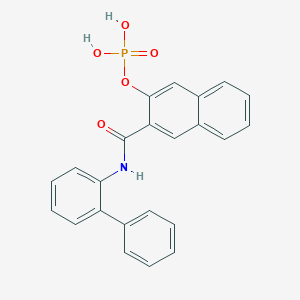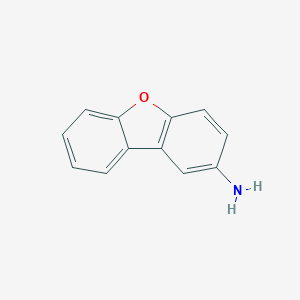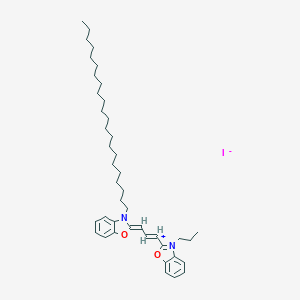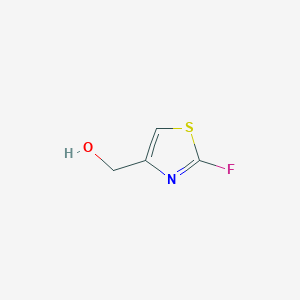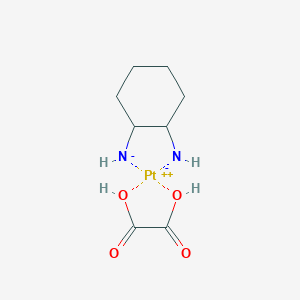
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not provided in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not explicitly listed in the search results. The molecular weight is given as 397.3 g/mol. For detailed properties, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.科学的研究の応用
Platinum-based Chemotherapy
Oxaliplatin, a platinum(II) complex, is extensively utilized in the treatment of colorectal cancer, among other malignancies. Its mechanism of action involves the formation of platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death. This compound exhibits a unique spectrum of activity, including effectiveness against cisplatin-resistant cancers, due to its specific molecular interactions with DNA. Research has shown that oxaliplatin's effectiveness is partly attributed to its ability to form inter- and intra-strand cross-links in DNA, which are more difficult for the cell's repair mechanisms to reverse compared to those formed by other platinum compounds (Graham et al., 2000), (Culy et al., 2000).
Mechanisms of Platinum-based Drug Resistance
The clinical application of oxaliplatin is limited by inherent or acquired resistance, a significant challenge in cancer chemotherapy. Research efforts are directed towards understanding the molecular basis of this resistance, which includes DNA repair mechanisms, drug detoxification pathways, and the cellular response to DNA damage. Studies on oxaliplatin have contributed significantly to our understanding of platinum drug resistance mechanisms, guiding the development of novel therapeutic strategies to overcome resistance (Farrell, 2011).
Nanotechnology and Drug Delivery
Advancements in nanotechnology have opened new avenues for the delivery of oxaliplatin, aiming to enhance its efficacy and reduce side effects. Nanocarriers can improve the drug's pharmacokinetics, increasing its accumulation in tumors while minimizing exposure to healthy tissues. Research in this area focuses on developing nanoscale drug delivery systems, including liposomes and polymeric nanoparticles, to optimize the therapeutic index of oxaliplatin and other platinum-based drugs (Samad et al., 2018).
Environmental and Analytical Applications
Beyond its clinical use, the chemistry of oxaliplatin and related platinum complexes is of interest in environmental monitoring and analytical chemistry. Studies on the environmental fate, bioaccumulation, and analytical detection of platinum from automotive catalytic converters and other sources contribute to our understanding of the broader impacts of platinum use in society. Research in this area also explores methods for the recovery and recycling of platinum, addressing both economic and environmental concerns (Reith et al., 2014).
将来の方向性
特性
CAS番号 |
61758-77-8 |
|---|---|
製品名 |
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
分子式 |
C₈H₁₄N₂O₄Pt |
分子量 |
397.3 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChIキー |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
同義語 |
[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
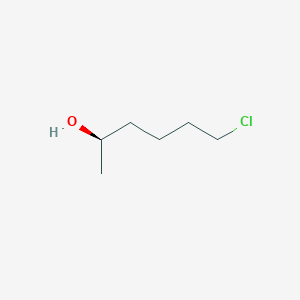
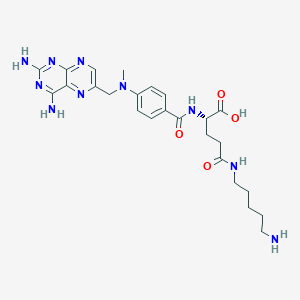
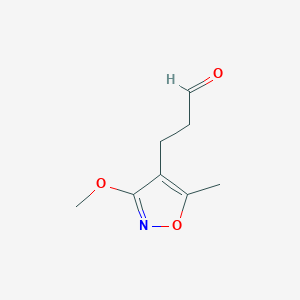
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
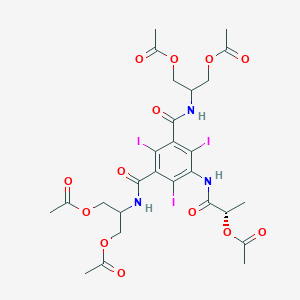
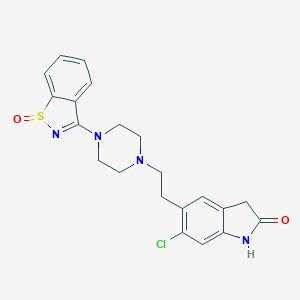
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
